

# SAR107375: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	SAR107375	
Cat. No.:	B12374944	Get Quote

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### **Abstract**

**SAR107375**, chemically known as 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide, is a potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa.[1][2][3] Developed by Sanofi, this molecule emerged from a rational drug design program aimed at optimizing the anticoagulant profile of a series of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and key biological evaluation of **SAR107375**, presenting detailed experimental protocols and quantitative data to support further research and development in the field of anticoagulation.

# **Discovery and Rationale**

The discovery of **SAR107375** was the culmination of a focused lead optimization effort. The starting point for this endeavor was a compound with modest anti-thrombin activity and low Factor Xa inhibition.[3] The research aimed to enhance both activities while maintaining favorable pharmacokinetic properties for oral administration.

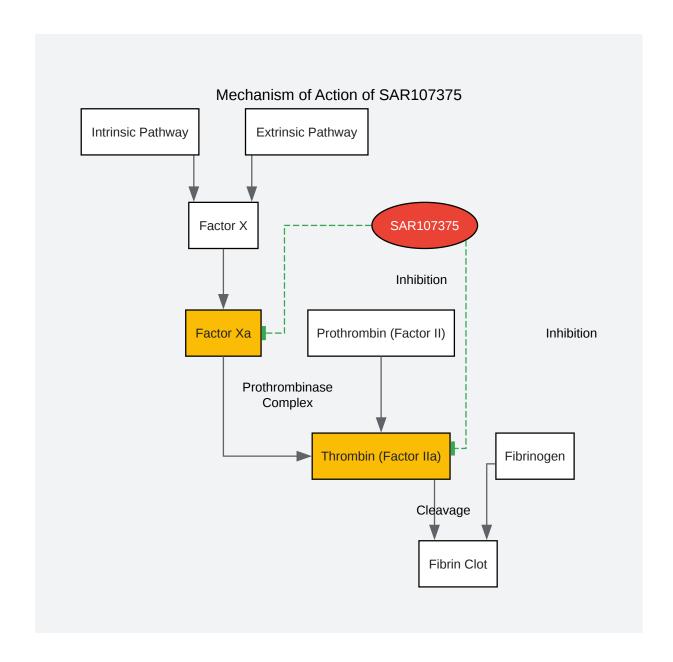
The key structural modifications that led to the discovery of **SAR107375** included the incorporation of a neutral chlorothiophene P1 fragment and the fine-tuning of the P2 and P3-P4



fragments of the molecule.[3] This strategic optimization process ultimately yielded a compound with significantly improved potency against both targets and enhanced metabolic stability.[3]

# **Signaling Pathway**

**SAR107375** exerts its anticoagulant effect by directly inhibiting two key serine proteases in the coagulation cascade: Factor Xa and thrombin.



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Figure 1: Inhibition of the Coagulation Cascade by SAR107375.

# Synthesis of SAR107375

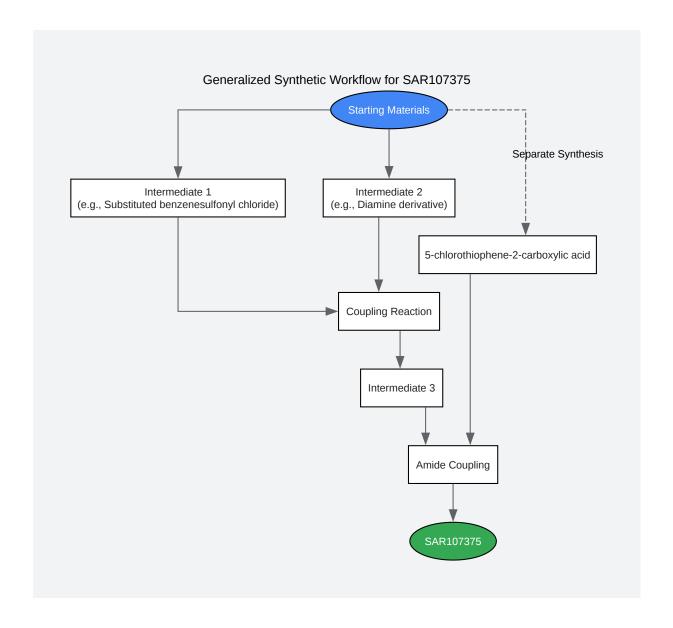
The synthesis of **SAR107375** is a multi-step process. A crucial intermediate in this synthesis is 5-chlorothiophene-2-carboxylic acid. Various methods have been reported for the synthesis of this intermediate, often starting from 2-chlorothiophene.

# Synthesis of 5-chlorothiophene-2-carboxylic acid

One common method involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis to yield the carboxylic acid.[1] Another approach utilizes a Grignard reaction where 5-chloro-2-bromothiophene is reacted with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[1] A one-pot method has also been described, starting from 2-thiophenecarboxaldehyde, which is chlorinated and then oxidized to the desired carboxylic acid.

A detailed, step-by-step protocol for the complete synthesis of **SAR107375**, as would be found in the supporting information of a peer-reviewed publication, is not publicly available in the immediate search results. The following is a generalized representation of a potential synthetic workflow.





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Figure 2: Generalized Synthetic Workflow for SAR107375.

# **Biological Activity and Quantitative Data**



**SAR107375** exhibits potent inhibitory activity against both Factor Xa and thrombin. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of SAR107375

Target	Ki (nM)
Factor Xa	1
Thrombin	8

Data sourced from Meneyrol et al., 2013.[3]

Table 2: In Vitro and In Vivo Efficacy of SAR107375

Assay	Parameter	Value (μM or mg/kg)
Thrombin Generation Time (TGT) in human PRP	IC50	0.39
Rat Venous Thrombosis Model (intravenous)	ED50	0.07
Rat Venous Thrombosis Model (oral)	ED50	2.8

Data sourced from Meneyrol et al., 2013.[3]

Table 3: Selectivity Profile of SAR107375

Serine Protease	Selectivity (fold vs. Factor Xa)
Trypsin	>1000
Other related serine proteases	~300

Data sourced from Meneyrol et al., 2013.[3]



# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used to characterize **SAR107375**.

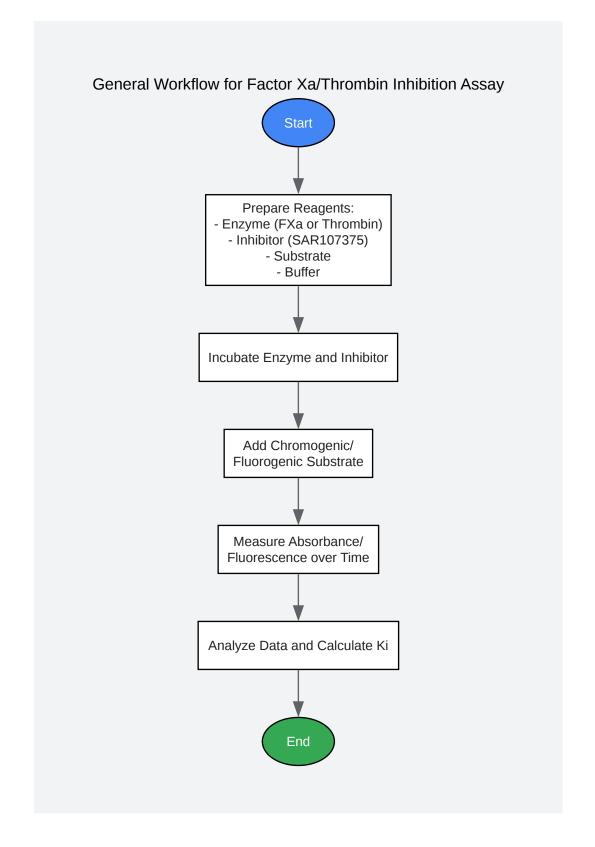
## **Factor Xa and Thrombin Inhibition Assays**

While the specific, detailed protocols from the primary literature are not fully available in the search results, a general procedure for such assays is outlined below.

Objective: To determine the inhibitory potency (Ki) of **SAR107375** against human Factor Xa and thrombin.

General Principle: These assays are typically performed in a 96-well plate format. The enzyme (Factor Xa or thrombin) is incubated with various concentrations of the inhibitor (**SAR107375**). A chromogenic or fluorogenic substrate specific to the enzyme is then added, and the rate of substrate cleavage is measured over time using a plate reader. The Ki is then calculated from the inhibition data using appropriate enzyme kinetic models.





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Figure 3: General Workflow for In Vitro Inhibition Assays.



# **Thrombin Generation Time (TGT) Assay**

Objective: To assess the overall effect of **SAR107375** on the coagulation potential in human plasma.

General Principle: The TGT assay measures the dynamics of thrombin generation in plateletrich plasma (PRP) upon the addition of a trigger (e.g., tissue factor). A fluorogenic substrate for thrombin is included in the reaction mixture. The fluorescence generated over time is monitored, providing a thrombin generation curve. Key parameters such as the lag time, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve, are determined.

#### In Vivo Venous Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of **SAR107375** in a living organism.

General Principle: A common model involves inducing thrombosis in a rat vein, for example, by stenosis (narrowing) and/or injury to the vessel wall. **SAR107375** is administered to the animals (either intravenously or orally) at various doses prior to the induction of thrombosis. The extent of thrombus formation is then quantified and compared between treated and control groups to determine the effective dose (ED50).

## Conclusion

**SAR107375** is a potent, orally bioavailable dual inhibitor of Factor Xa and thrombin that was discovered through a systematic lead optimization campaign. Its high in vitro and in vivo efficacy, coupled with a good selectivity profile, underscore its potential as an anticoagulant agent. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working on the next generation of antithrombotic therapies. Further investigation into the clinical application of **SAR107375** is warranted based on its promising preclinical profile.

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